molecular formula C15H28N2O2 B2778568 Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate CAS No. 1823831-94-2

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate

Cat. No.: B2778568
CAS No.: 1823831-94-2
M. Wt: 268.401
InChI Key: KELMMKCLUSTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It is used for research and development .


Molecular Structure Analysis

The molecular weight of this compound is 268.4 . The ChemSpider ID for this compound is 35328916 .


Physical and Chemical Properties Analysis

This compound is a substance with a chemical formula of C15H28N2O2 and a molecular weight of 268.4 .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research by Marin et al. (2004) demonstrates the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis pathway highlights the potential for creating structurally complex and stereochemically precise molecules, serving as building blocks for further chemical transformations (J. Marin et al., 2004).

Intermediate in Biologically Active Compounds

A study by Kong et al. (2016) outlines the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib. This research underscores the compound's role as a precursor in the synthesis of pharmacologically relevant molecules (Dejia Kong et al., 2016).

Structural Characterization and Molecular Structure

Research conducted by Moriguchi et al. (2014) focuses on the synthesis and structural characterization of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This study provides valuable insights into the molecular structure and potential applications of cyclic amino acid esters, contributing to our understanding of bicyclic compounds (T. Moriguchi et al., 2014).

Synthesis of Novel Compounds

The research by Meyers et al. (2009) describes the synthesis of previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The described synthetic routes highlight the compound's utility in accessing chemical spaces complementary to piperidine ring systems, pointing to its versatility in the synthesis of novel compounds (M. Meyers et al., 2009).

Key Intermediate of Vandetanib

In the study by Wang et al. (2015), the synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is outlined. This research demonstrates the compound's significance in the synthesis of targeted therapeutic agents (Min Wang et al., 2015).

Safety and Hazards

If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

Properties

IUPAC Name

tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(16,8-10-17)11-12-5-4-6-12/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELMMKCLUSTVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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